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Compound of Interest

Compound Name: 3-Acetylphenyl benzoate

CAS No.: 139-28-6

Cat. No.: B089839 Get Quote

Executive Summary
Compound: 3-Acetylphenyl benzoate (CAS: 139-28-6) Molecular Formula:

| MW: 240.25 Da Key Application: Photo-Fries rearrangement substrates, UV stabilizers, and
drug intermediates.

This guide provides a structural elucidation framework for 3-Acetylphenyl benzoate,

distinguishing it from its structural isomers (2- and 4-acetylphenyl benzoate) and homologous

esters. Unlike simple aliphatic esters, the fragmentation of this aromatic diester is governed by

charge localization competition between two carbonyl centers and the stability of the benzoyl

cation.

Critical Insight: The absence of the "Ortho Effect" in the 3-isomer is the primary diagnostic

differentiator from 2-acetylphenyl benzoate.

Structural Context & Theoretical Basis
The molecule consists of two distinct aromatic systems linked by an ester bridge. The 3-acetyl

group on the phenolic ring introduces a second electrophilic center, creating a competition for

charge retention during ionization.
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Primary Cleavage Sites
Site A (Ester Bond): The weakest link. Inductive cleavage favors the formation of the stable

benzoyl cation (

).

Site B (Acetyl Bond): Alpha-cleavage at the ketone moiety, yielding methyl radicals or acetyl

cations.

Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation, the following GC-MS protocol is recommended. This

setup minimizes thermal degradation (Fries rearrangement) prior to ionization.

Instrument Parameters
Parameter Setting Rationale

Ionization Mode Electron Impact (EI), 70 eV
Standardizes fragmentation for

library comparison.

Source Temp 230°C

High enough to prevent

condensation, low enough to

minimize thermal

rearrangement.

Inlet Temp 250°C

Critical: Temperatures >280°C

can induce thermal Fries

rearrangement, producing

false peaks

(hydroxybenzophenones).

Column
5% Phenyl-methylpolysiloxane

(e.g., DB-5MS)

Non-polar phase ensures

separation from potential

hydrolysis products.

Scan Range m/z 40–400

Captures the molecular ion (

) and the acetyl fragment (m/z

43).
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Validation Step: Inject a standard of Phenyl Benzoate. If the ratio of m/z 105/77 deviates

significantly from NIST standards (>10% variance), clean the ion source before analyzing the

target compound.

Detailed Fragmentation Analysis
The Mass Spectrum Profile
The spectrum is dominated by the stability of the benzoyl cation.

m/z (Mass-to-
Charge)

Ion Identity
Relative Intensity
(Approx)

Origin/Mechanism

240 5–15%

Molecular ion. Stable

due to high

aromaticity.

197 < 5%
Loss of Acetyl radical (

).

135 10–20%

3-Acetylphenol

fragment (charge

retention on phenolic

side).

105 100% (Base Peak)

Benzoyl Cation.

Alpha-cleavage of the

ester bond.

77 40–60%

Phenyl cation. Formed

by CO loss from m/z

105.

51 15–25%
Ring fragmentation of

the phenyl cation.

43 10–30%
Acetyl cation from the

ketone side chain.

Mechanism of Action
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The ionization typically removes an electron from the ester oxygen lone pair. The radical cation

then undergoes alpha-cleavage. Because the benzoyl cation (

) is resonance-stabilized, it dominates the spectrum. The alternative cleavage (retention of
charge on the phenoxy group) is less favorable but observable (m/z 135).

Fragmentation Pathway Diagram

Molecular Ion
[M]+• m/z 240

Benzoyl Cation
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Alpha-Cleavage
(Major Path)

3-Acetylphenoxy Radical
(Neutral Loss)

Acetyl Cation
[CH3CO]+ m/z 43

Side Chain Cleavage

3-Acetylphenol Ion
[C8H8O2]+• m/z 136

(Rearrangement)

H-Rearrangement
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Phenyl Cation
[C6H5]+ m/z 77

- CO (28 Da)

Fragment
[C4H3]+ m/z 51

- C2H2 (26 Da)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways of 3-Acetylphenyl benzoate under 70 eV EI

conditions.

Comparative Performance Analysis
This section compares the target molecule against its isomers and analogs to aid in

identification.

A. Isomeric Distinction (The Ortho Effect)
Differentiation between 2-, 3-, and 4-acetylphenyl benzoate is critical in synthesis verification.
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Feature 3-Acetyl (Meta) 2-Acetyl (Ortho) 4-Acetyl (Para)

Ortho Effect Absent Present Absent

Key Diagnostic Ion m/z 105 (Base)

m/z 105 (Base) but

often accompanied by

[M-H2O] or [M-ROH]

interactions.

Similar to Meta.

Mechanism
Standard ester

cleavage.

Proximity of acetyl

oxygen to ester

carbonyl allows for

intramolecular

hydrogen abstraction

or elimination.

Standard ester

cleavage.

Differentiation

Hard to distinguish

from Para by MS

alone (requires NMR).

Distinctive loss of

small neutrals due to

steric proximity.

Hard to distinguish

from Meta by MS

alone.

B. Ionization Technique Comparison
Technique Suitability Observation

EI (Electron Impact) Best for ID

Rich fragmentation. Base peak

m/z 105 confirms benzoate

structure.[1][2]

ESI (Electrospray) Poor

Esters ionize poorly in ESI

unless adducts form (

m/z 263). Minimal

fragmentation.

APCI Moderate

Good for molecular weight

confirmation (

m/z 241), but lacks structural

fingerprinting.
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Troubleshooting & Validation
Issue:The spectrum shows a base peak at m/z 121 instead of 105.

Cause: You may have 3-hydroxybenzophenone.

Explanation: If the inlet temperature is too high (>280°C) or the sample is acidic, 3-
acetylphenyl benzoate can undergo a Fries Rearrangement inside the injector. This

converts the ester into a ketone isomer.[3]

Solution: Lower inlet temperature to 200°C and check liner cleanliness.

Issue:Unexpected peak at m/z 122.

Cause: Benzoic acid formation.[4]

Explanation: Hydrolysis of the sample due to wet solvent.

Solution: Dry the sample with

and use fresh dichloromethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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